molecular formula C7H7ClN2O B11915076 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride

Cat. No.: B11915076
M. Wt: 170.59 g/mol
InChI Key: NJPGWWQLNWICFN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted pyridines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyridine or pyrrole rings are replaced with other functional groups. Common reagents include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key signaling pathways involved in cell proliferation, apoptosis, and other cellular processes. The compound’s effects on molecular targets such as kinases and proteases are of particular interest in cancer research .

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride can be compared with other similar heterocyclic compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine: Known for its inhibitory activity against fibroblast growth factor receptors.

    1H-Pyrrolo[2,3-c]pyridine: Studied for its potential as a kinase inhibitor.

    1H-Pyrrolo[3,2-c]pyridine: Investigated for its biological activities in various therapeutic areas.

The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1,3-dihydropyrrolo[3,2-b]pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H6N2O.ClH/c10-7-4-6-5(9-7)2-1-3-8-6;/h1-3H,4H2,(H,9,10);1H

InChI Key

NJPGWWQLNWICFN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=N2)NC1=O.Cl

Origin of Product

United States

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